molecular formula C20H19N5O3 B13365341 4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide

4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide

Cat. No.: B13365341
M. Wt: 377.4 g/mol
InChI Key: ZCXOBYYSLFYERV-UHFFFAOYSA-N
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Description

4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide is a complex organic compound that features a quinoline core substituted with a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the triazolopyridine moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while reduction of nitro groups would yield quinoline amines .

Mechanism of Action

The mechanism of action of 4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling pathways and cellular responses .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

7-methoxy-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-28-13-7-8-14-16(11-13)22-12-15(19(14)26)20(27)21-9-4-6-18-24-23-17-5-2-3-10-25(17)18/h2-3,5,7-8,10-12H,4,6,9H2,1H3,(H,21,27)(H,22,26)

InChI Key

ZCXOBYYSLFYERV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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